Boc-C2-NH2

描述

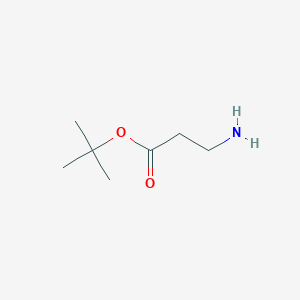

Tert-butyl 3-aminopropanoate (CAS: 15231-41-1) is a versatile organic compound with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. It consists of a 3-aminopropanoic acid backbone protected by a tert-butyl ester group. This compound is widely employed as a key intermediate in organic synthesis, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras), where it serves as an alkyl/ether linker connecting E3 ubiquitin ligase ligands to target protein binders .

属性

IUPAC Name |

tert-butyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXHVYSDMUKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400603 | |

| Record name | tert-butyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-41-1 | |

| Record name | tert-butyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but increase hydrolysis risks. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics. A balance is achieved using DCM, which offers moderate polarity and low boiling point for easy removal.

Byproduct Analysis

Common byproducts include tert-butyl alcohol (from ester hydrolysis) and dimerized β-alanine derivatives. Gas chromatography-mass spectrometry (GC-MS) identifies these impurities, enabling adjustments such as stricter anhydrous conditions or catalyst recycling.

Purification Techniques

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4) removes unreacted β-alanine.

-

Crystallization: Recrystallization from cold diethyl ether yields >98% pure product.

Emerging Methodologies

化学反应分析

Types of Reactions:

Oxidation: Tert-butyl 3-aminopropanoate can undergo oxidation reactions to form corresponding oxides or amides.

Reduction: It can be reduced to form primary amines or alcohols.

Substitution: The amino group in tert-butyl 3-aminopropanoate can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of N-substituted derivatives

科学研究应用

Synthesis and Mechanism of Action

Tert-butyl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The compound's mechanism of action involves its interaction with biological systems, where it may affect protein synthesis and cellular integrity.

A. Chemistry

- Intermediate in Organic Synthesis : Tert-butyl 3-aminopropanoate is commonly used as a building block in organic synthesis, facilitating the production of various complex molecules.

- Reactivity : It participates in substitution reactions and hydrolysis, yielding products like 3-aminopropanoic acid and tert-butyl alcohol.

B. Biology

- Proteomics Research : The compound is utilized in proteomics for studying biochemical pathways and enzyme reactions, providing insights into cellular functions.

- Antimicrobial Activity : Recent studies demonstrate that tert-butyl 3-aminopropanoate exhibits antibacterial properties against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations ranging from 6.1 to 13.4 µM. This suggests its potential as a scaffold for developing new antibiotics.

C. Medicine

- Potential Anticancer Agent : Preliminary in vitro studies indicate that tert-butyl 3-aminopropanoate may induce apoptosis in cancer cells by activating signaling pathways related to cell cycle regulation. This opens avenues for further research into its therapeutic applications.

- Drug Development : The compound is investigated for its potential use in pharmaceutical formulations, particularly as a prodrug for targeted delivery systems.

A. Antimicrobial Efficacy Study

A study published in MDPI evaluated various alkylamine-linked compounds for their antibacterial activity. Tert-butyl 3-aminopropanoate derivatives showed promising results against MRSA, indicating significant potential for developing new antimicrobial agents.

B. In Vitro Cancer Studies

In vitro studies on different cancer cell lines revealed that tert-butyl 3-aminopropanoate could trigger apoptosis by modulating specific signaling pathways. These findings warrant further exploration to establish its efficacy as an anticancer drug candidate.

作用机制

The mechanism of action of tert-butyl 3-aminopropanoate involves its interaction with various molecular targets, depending on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The pathways involved can include enzymatic catalysis, receptor binding, and signal transduction .

相似化合物的比较

Key Properties:

- Physical State : Typically a viscous liquid or solid powder, depending on purity and storage conditions .

- Solubility : Miscible with common organic solvents (e.g., DCM, DMF, THF) and water under specific conditions .

- Storage : Requires storage at -20°C under inert gas and protection from light to prevent degradation .

Comparison with Similar Compounds

Tert-butyl 3-aminopropanoate belongs to a family of tert-butyl-protected amino acid esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

(a) Chain Length and Flexibility

- Tert-butyl 6-aminohexanoate and 5-aminopentanoate have longer alkyl chains, providing increased flexibility and spatial separation in molecular constructs like fluorescent ligands or PROTACs. This contrasts with tert-butyl 3-aminopropanoate, which offers a shorter, rigid spacer .

(b) Substituent Effects

- The brominated derivative (tert-butyl 3-bromopropanoate) is reactive in alkylation or nucleophilic substitution reactions, unlike the amino group in tert-butyl 3-aminopropanoate, which participates in amide bond formation .

- Aromatic derivatives (e.g., methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate) introduce steric bulk and electronic effects, altering binding affinity in drug candidates .

(c) Stability and Reactivity

- The hydrochloride salt of tert-butyl 3-aminopropanoate improves solubility and stability in aqueous environments, making it preferable for certain coupling reactions .

- In contrast, the free amino group in tert-butyl 3-aminopropanoate requires careful handling under inert conditions to avoid oxidation or degradation .

Application-Specific Comparisons

(ii) Fluorescent Ligand Development

- In P2Y₂ receptor antagonists, tert-butyl 3-aminopropanoate is coupled with tetrazole moieties, whereas its hexanoate analogue provides additional spacing for fluorophore attachment without disrupting receptor binding .

(iii) Pyrethroid Metabolite Analogues

- The reaction of tert-butyl 3-aminopropanoate with pyrethric acids generates racemic mixtures, highlighting its role in stereochemical studies. Brominated or aromatic analogues are unsuitable here due to incompatible reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Property | Tert-butyl 3-aminopropanoate | Tert-butyl 6-aminohexanoate | Tert-butyl 3-bromopropanoate |

|---|---|---|---|

| Molecular Weight | 145.20 | 187.28 | 209.08 |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Organic solvents, water | Organic solvents | Organic solvents |

| Key Functional Group | Amino | Amino | Bromine |

生物活性

Tert-butyl 3-aminopropanoate (CAS No. 15231-41-1) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article provides a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-aminopropanoate is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 145.20 g/mol

- Functional Groups : The compound features a tert-butyl group, an amino group, and a propanoate moiety, which contribute to its unique chemical reactivity and potential biological interactions.

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and bioavailability.

Synthesis Methods

The synthesis of tert-butyl 3-aminopropanoate typically involves the reaction of tert-butyl acrylate with ammonia or primary amines under controlled conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often utilizing bases such as triethylamine to facilitate nucleophilic substitution reactions.

Pharmacological Potential

Research indicates that tert-butyl 3-aminopropanoate may exhibit various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing amino groups can exhibit antimicrobial properties. The interaction between the amino group and bacterial cell membranes may disrupt cellular integrity.

- Enzyme Inhibition : The structural features of tert-butyl 3-aminopropanoate may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its ability to form hydrogen bonds could influence enzyme-substrate interactions.

- Receptor Binding : The compound's potential to bind to various receptors suggests possible applications in drug design, particularly in developing therapeutics targeting neurological disorders or metabolic diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of tert-butyl 3-aminopropanoate:

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds against amyloid-beta-induced cytotoxicity in astrocytes. While specific data on tert-butyl 3-aminopropanoate is limited, the findings suggest that structurally similar compounds may mitigate neurodegeneration by modulating oxidative stress pathways .

- Antitumor Activity : Research has indicated that certain aminopropanoate derivatives exhibit antitumor activity by inducing apoptosis in cancer cell lines. Although direct evidence for tert-butyl 3-aminopropanoate is lacking, its structural analogs have shown promise in preclinical models.

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl 3-aminopropanoate, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate | CHNO | Contains an additional methyl group on the propanoate chain |

| Tert-butyl 3-{[(propan-2-yl)amino]propanoate} | CHNO | Lacks the furan ring; simpler structure |

| Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate | CHNO | Features a pyrrolidine moiety instead of a furan ring |

This table highlights how variations in structure can influence both chemical properties and biological activities.

常见问题

Basic Questions

Q. What are the recommended synthetic methodologies for tert-butyl 3-aminopropanoate in academic research?

- Answer : Tert-butyl 3-aminopropanoate is typically synthesized via carbamate protection of the amine group. For example, intermediates like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS 77152-97-7) are synthesized using Boc (tert-butoxycarbonyl) protection strategies under anhydrous conditions, often with coupling reagents like DCC (dicyclohexylcarbodiimide) . Reaction optimization includes controlling pH (neutral to mildly basic) and using solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .

- Key Data :

| Parameter | Conditions |

|---|---|

| Solvent | DCM, THF |

| Temp. | 0–25°C |

| Yield | 70–85% |

Q. How should researchers characterize tert-butyl 3-aminopropanoate to confirm structural integrity?

- Answer : Use a combination of techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm amine protection and tert-butyl group presence. Axial/equatorial conformers of tert-butyl groups in cyclic systems can be resolved via low-temperature NMR (e.g., –40°C) .

- LC-MS : Confirm molecular weight (MW: 181.66 g/mol for tert-butyl 3-aminopropanoate·HCl) and purity (>95%) .

- Elemental Analysis : Verify C, H, N composition against theoretical values.

Q. What storage conditions are optimal to prevent degradation of tert-butyl 3-aminopropanoate?

- Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid moisture to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How does tert-butyl 3-aminopropanoate facilitate PROTAC (PROteolysis-Targeting Chimera) synthesis?

- Answer : The tert-butyl group stabilizes the amine during solid-phase peptide synthesis (SPPS) or conjugation to E3 ligase ligands. For example, it serves as a transient protecting group in linker regions, enabling controlled assembly of bifunctional molecules . Post-synthesis, the tert-butyl ester is cleaved under acidic conditions (e.g., TFA/DCM) without affecting amide bonds .

Q. What strategies mitigate solubility challenges when using tert-butyl 3-aminopropanoate in aqueous vs. organic systems?

- Answer :

- Aqueous Systems : Use co-solvents like DMSO (up to 10% v/v) to enhance solubility. Tert-butyl 3-aminopropanoate·HCl is water-soluble, making it suitable for biochemical assays .

- Organic Systems : Optimize solvent polarity (e.g., THF for lipophilic reactions) .

Q. How can researchers address conformational instability of tert-butyl groups during reactions?

- Answer : DFT calculations with explicit solvent models (e.g., water or methanol) predict equatorial preference of tert-butyl groups in solution, whereas axial conformers dominate in crystalline states. Adjust reaction solvents to stabilize desired conformers .

Data Contradiction Analysis

Q. How should conflicting data on tert-butyl 3-aminopropanoate’s stability in aqueous buffers be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。